

CCT-251921: Application Notes and Protocols for Leukemia Studies

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Compound of Interest

Compound Name: CCT-251921

Cat. No.: B606554

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Introduction

CCT-251921 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19, both components of the Mediator complex's kinase module.[1][2] The Mediator complex is a crucial co-regulator of transcription, and its dysregulation has been implicated in various cancers, including leukemia. **CCT-251921** exerts its anti-leukemic effects by modulating key signaling pathways, primarily the STAT and Wnt pathways, which are critical for the proliferation and survival of leukemia cells.[1][3] These application notes provide an overview of **CCT-251921**'s mechanism of action and detailed protocols for its use in in vitro leukemia studies.

Mechanism of Action

CCT-251921 functions by competitively binding to the ATP-binding pocket of CDK8 and CDK19, thereby inhibiting their kinase activity.[2] This inhibition has two major downstream consequences in leukemia cells:

- **Inhibition of STAT1 Phosphorylation:** CDK8 is a known kinase for Signal Transducer and Activator of Transcription 1 (STAT1), specifically phosphorylating it at the Serine 727 residue (pSTAT1-Ser727).[1][4] This phosphorylation event is crucial for the full transcriptional activity of STAT1, which drives the expression of genes involved in cell proliferation and

survival in certain leukemias. **CCT-251921** effectively blocks this phosphorylation, leading to the downregulation of STAT1 target genes.[1][5]

- Modulation of the Wnt/ β -catenin Signaling Pathway: The Mediator complex, including CDK8/19, plays a significant role in the Wnt/ β -catenin signaling pathway.[3] Dysregulation of this pathway is a common feature in many leukemias, leading to the accumulation of β -catenin in the nucleus, where it interacts with TCF/LEF transcription factors to drive the expression of oncogenes like MYC and CCND1 (Cyclin D1).[3][6] By inhibiting the CDK8/19-Mediator complex, **CCT-251921** can modulate the expression of Wnt target genes, thereby suppressing leukemia cell growth.[4]

Quantitative Data

The anti-proliferative activity of **CCT-251921** has been evaluated in various leukemia cell lines. The following table summarizes the available quantitative data.

Cell Line	Leukemia Type	Parameter	Value (μ M)	Reference(s)
MV-4-11	Acute Myeloid Leukemia (AML)	GI50	0.05	[5]
MOLM-13	Acute Myeloid Leukemia (AML)	IC50	Not Reported	
OCI-AML3	Acute Myeloid Leukemia (AML)	IC50	Not Reported	

Note: Further studies are required to establish a comprehensive panel of IC50/GI50 values across a broader range of leukemia cell lines.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of **CCT-251921** on the viability of leukemia cell lines.

Materials:

- Leukemia cell lines (e.g., MV-4-11, MOLM-13, OCI-AML3)

- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **CCT-251921** (stock solution in DMSO)
- 96-well clear-bottom black plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- Cell Seeding:
 - Harvest leukemia cells in the logarithmic growth phase.
 - Perform a cell count and resuspend the cells in fresh complete culture medium to a final concentration of 1×10^5 cells/mL.
 - Seed 100 μ L of the cell suspension into each well of a 96-well plate (10,000 cells/well).
 - Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- Compound Treatment:
 - Prepare serial dilutions of **CCT-251921** in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.1%.
 - Add 100 μ L of the diluted **CCT-251921** to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
 - Incubate the plate for 72 hours at 37°C and 5% CO₂.
- MTS Assay:
 - Add 20 μ L of MTS reagent to each well.
 - Incubate the plate for 2-4 hours at 37°C and 5% CO₂, protected from light.

- Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
 - Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
 - Plot the percentage of viability against the log of the **CCT-251921** concentration to determine the GI50/IC50 value.

Western Blot for Phospho-STAT1 (Ser727)

This protocol is to assess the inhibitory effect of **CCT-251921** on STAT1 phosphorylation in leukemia cells.

Materials:

- Leukemia cell lines
- Complete culture medium
- **CCT-251921**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:

- Rabbit anti-phospho-STAT1 (Ser727)
- Rabbit or mouse anti-total STAT1
- Mouse anti- β -actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

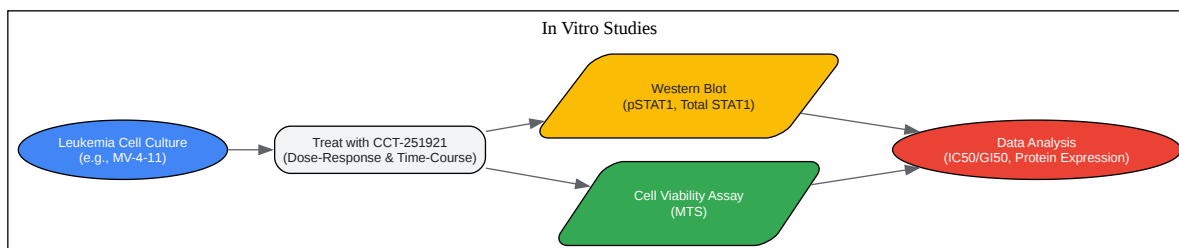
Procedure:

- Cell Treatment and Lysis:
 - Seed leukemia cells in 6-well plates at a density of 1×10^6 cells/well and allow them to adhere or stabilize overnight.
 - Treat the cells with various concentrations of **CCT-251921** or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
 - After treatment, collect the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with ice-cold lysis buffer.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate using a BCA protein assay.
 - Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- SDS-PAGE and Western Blotting:

- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
- Run the gel to separate the proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against pSTAT1 (Ser727) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as described above.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Stripping and Re-probing:
 - To normalize for protein loading, the membrane can be stripped and re-probed for total STAT1 and β-actin following the manufacturer's instructions for the stripping buffer.

Visualizations

Caption: **CCT-251921** inhibits CDK8/19, blocking STAT1 phosphorylation and modulating Wnt signaling.



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Caption: Experimental workflow for evaluating **CCT-251921** in leukemia cell lines.

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